A Senior Application Scientist's Technical Guide to 1,4-Bis(2-cyanostyryl)benzene
A Senior Application Scientist's Technical Guide to 1,4-Bis(2-cyanostyryl)benzene
Abstract
This technical guide provides an in-depth analysis of 1,4-Bis(2-cyanostyryl)benzene, a prominent member of the cyanostilbene family of organic compounds. While the initial query concerned the asymmetric isomer 1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene (CAS No. 13001-38-2), this document will focus on the more extensively studied and commercially significant symmetric isomer, 1,4-Bis(2-cyanostyryl)benzene (CAS No. 13001-39-3) . This decision is based on the preponderance of available scientific literature, including detailed synthesis protocols and application data, which pertains to this specific ortho-substituted isomer. This guide offers a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthesis protocol, characterization methods, and key applications in the field of organic electronics and materials science. It is intended for researchers, chemists, and materials scientists engaged in the development of advanced functional materials.
Compound Identification and Nomenclature
The compound 1,4-Bis(2-cyanostyryl)benzene is an aromatic organic compound characterized by a central benzene ring substituted at the 1 and 4 positions with two (E)-2-cyanostyryl groups.[1] The presence of extended π-conjugation across the molecule, coupled with the electron-withdrawing cyano (-CN) groups, imparts significant photophysical properties.[2]
Key Identifiers:
-
Symmetric Para Isomer CAS: 13001-40-6[7]
-
IUPAC Name: 2-[(E)-2-[4-[(E)-2-(2-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile[3][8]
-
Common Synonyms: Benzonitrile, 2,2'-(p-phenylenedivinylene)di-; Fluorescent Brightener ER; KSB[3][9]
Caption: Structure of 1,4-Bis(2-cyanostyryl)benzene.
Physicochemical Properties
The compound is a crystalline solid at room temperature, typically appearing as a pale yellow to off-white powder.[1] Its extensive conjugated system is responsible for its strong absorption in the UV-visible region and its characteristic fluorescence.[6]
| Property | Value / Description | Source(s) |
| Physical Form | Fine crystalline solid | [1] |
| Color | Pale-yellow to yellow-brown | [1][4] |
| Molecular Weight | 332.4 g/mol | [3] |
| Solubility | Sparingly soluble in water (24 µg/L at 25°C) | [1][3] |
| Purity (Typical) | ≥95% | [4] |
| Stability | Stable under normal conditions; incompatible with strong oxidizing agents. | [7] |
Synthesis and Purification
The synthesis of 1,4-Bis(2-cyanostyryl)benzene is most effectively achieved via olefination reactions such as the Wittig, Knoevenagel, or Horner-Wadsworth-Emmons (HWE) reaction.[1] The HWE reaction is particularly favored as it often provides excellent (E)-stereoselectivity and the water-soluble phosphate byproduct is easily removed during workup.[10][11]
Field-Proven Protocol: Horner-Wadsworth-Emmons Synthesis
This two-step protocol involves the initial preparation of the phosphonate ylide (Arbuzov reaction) followed by the HWE olefination with terephthalaldehyde.
Step 1: Synthesis of Diethyl (2-cyanobenzyl)phosphonate
-
Reactor Setup: A three-neck round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The system is flame-dried and maintained under a positive pressure of inert gas (N₂ or Ar). Causality: An inert atmosphere is crucial to prevent oxidation and moisture-sensitive side reactions.
-
Reagent Charging: Charge the flask with triethyl phosphite.
-
Reaction Initiation: Heat the triethyl phosphite to ~140°C. Slowly add 2-cyanobenzyl chloride via the dropping funnel over 2 hours.[9] Causality: Slow addition is necessary to control the exothermic reaction and prevent the formation of byproducts.
-
Reaction Completion: Maintain the reaction at 140°C for an additional 8-10 hours to ensure complete conversion.[9]
-
Purification: After cooling, the excess triethyl phosphite is removed by vacuum distillation. The resulting crude diethyl (2-cyanobenzyl)phosphonate is typically used in the next step without further purification.
Step 2: Synthesis of 1,4-Bis(2-cyanostyryl)benzene
-
Reactor Setup: In a separate inert-atmosphere reactor, dissolve the crude phosphonate from Step 1 in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[9]
-
Ylide Formation: Cool the solution in an ice bath and add a strong base, such as sodium methoxide (30% in methanol), portion-wise with vigorous stirring.[9] Causality: The base deprotonates the phosphonate to form the nucleophilic phosphonate carbanion, the key reactive species in the HWE reaction.[10]
-
Aldehyde Addition: Add a solution of terephthalaldehyde in DMF to the reaction mixture, maintaining a low temperature.[9]
-
Reaction Progression: Allow the reaction to stir for 3 hours while gradually warming to room temperature.[9]
-
Precipitation & Isolation: Lower the reaction temperature to 35°C and hold for 3 hours, then cool further.[9] The product, being sparingly soluble, will precipitate from the solution. Adjust the pH to 7 to neutralize any remaining base.[9]
-
Purification: Collect the crude solid product by filtration. The product is then washed/recrystallized with a solvent like methanol to remove impurities.[9] The purified solid is dried in a vacuum oven to yield 1,4-Bis(2-cyanostyryl)benzene. A typical reported yield is ~92% with >98% purity.[9]
Caption: Horner-Wadsworth-Emmons synthesis workflow.
Characterization and Validation
To ensure the identity, purity, and structure of the synthesized compound, a suite of analytical techniques must be employed. This self-validating system is critical for confirming successful synthesis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum should show characteristic peaks for the aromatic and vinylic protons, with coupling constants for the vinylic protons confirming the E (trans) configuration.[12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will confirm the presence of key functional groups. Expect a sharp, strong absorption band around 2220-2230 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition, matching the expected formula C₂₄H₁₆N₂.
-
Melting Point Analysis: A sharp melting point close to the literature value provides a good indication of the compound's purity.
Applications in Materials Science
The unique photophysical properties of 1,4-Bis(2-cyanostyryl)benzene make it a valuable material in organic electronics and photonics.[1][2]
Organic Light-Emitting Diodes (OLEDs)
The primary application is as a fluorescent emitter or dopant in OLEDs.[2] Its rigid, conjugated structure allows for efficient electroluminescence, typically producing a strong blue emission when excited by an external energy source.[1] The electron-accepting cyano groups can also enhance charge transport properties within the device, leading to improved overall performance.[2]
Caption: Role of the emitter in an OLED device.
Other Applications
-
Organic Photovoltaics (OPVs): The compound has been investigated for use in OPVs, where its electronic properties can contribute to improved energy conversion efficiencies.[2]
-
Fluorescent Brighteners: It is used as an optical brightening agent, absorbing UV light and re-emitting it as visible blue light, making materials appear whiter.[7][13]
-
Sensors: Its sensitivity to external stimuli makes it a candidate for use in chemosensors for detecting specific ions or molecules.[2]
-
Aggregation-Induced Emission (AIE): Cyanostilbene derivatives are known to exhibit Aggregation-Induced Emission, where they are weakly fluorescent in solution but become highly emissive in the aggregated or solid state, a valuable property for solid-state lighting and sensing applications.[14]
Safety and Handling
Comprehensive toxicological data for 1,4-Bis(2-cyanostyryl)benzene is limited.[1] It is prudent to handle the compound with standard laboratory precautions for synthetic organic materials. Potential exposure routes include inhalation, ingestion, and dermal contact.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
References
-
Understanding 1,4-Bis(2-cyanostyryl)benzene (CAS 13001-39-3). (n.d.). Chemicals News. Retrieved January 13, 2026, from [Link]
- Process for preparing a mixture of 1-(2-chloro)styryl-4-(2-cyano) styrylbenzene and 1,4,-bis(2-cyanostyryl)benzene. (1997). Google Patents.
-
Cas 13001-39-3,1,4-Bis(2-cyanostyryl)benzene. (n.d.). LookChem. Retrieved January 13, 2026, from [Link]
-
Chemical structures of the bis(cyanostylyl)benzene derivatives studied. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Horner–Wadsworth–Emmons reaction. (2023). Wikipedia. Retrieved January 13, 2026, from [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]
- Bisceglia, J. Á., & Orelli, L. R. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(19), 2206-2230.
-
Theoretical insights into aggregation-induced emission of bis(cyanostyryl)pyrrole derivatives. (2024). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]
-
Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. (2012). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Recent Progress in the Horner-Wadsworth-Emmons Reaction. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene Manufacturers, Suppliers. (n.d.). GlobalChemMall. Retrieved January 13, 2026, from [Link]
-
Benzonitrile, 2,2'-(1,4-phenylenedi-2,1-ethenediyl)bis-. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
-
Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (2020). National Institutes of Health. Retrieved January 13, 2026, from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. CAS # 13001-39-3, 1,4-Bis(2-cyanostyryl)benzene, Fluorescent Brightener ER - chemBlink [chemblink.com]
- 3. lookchem.com [lookchem.com]
- 4. 1,4-BIS(2-CYANOSTYRYL)BENZENE | 13001-39-3 [sigmaaldrich.com]
- 5. 13001-38-2 | CAS DataBase [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. jnfuturechemical.com [jnfuturechemical.com]
- 8. Benzonitrile, 2,2'-(1,4-phenylenedi-2,1-ethenediyl)bis- | C24H16N2 | CID 6437806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,4-Bis(2-cyanostyryl)benzene | 13001-39-3 [chemicalbook.com]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. Wittig-Horner Reaction [organic-chemistry.org]
- 12. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene, CasNo.13001-38-2 Beijing FLY Science & Tech. Co.; Ltd China (Mainland) [bjflychem.lookchem.com]
- 14. Theoretical insights into aggregation-induced emission of bis(cyanostyryl)pyrrole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01291G [pubs.rsc.org]
